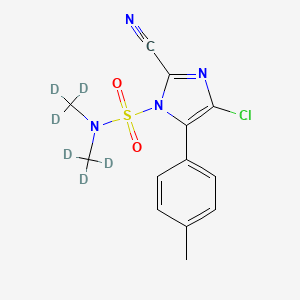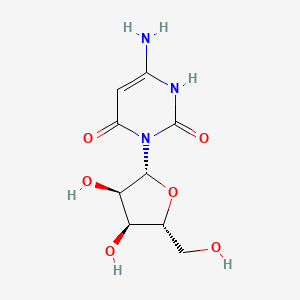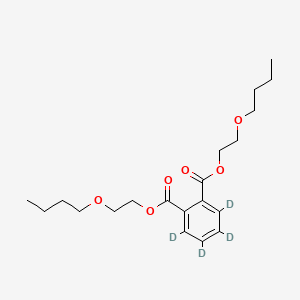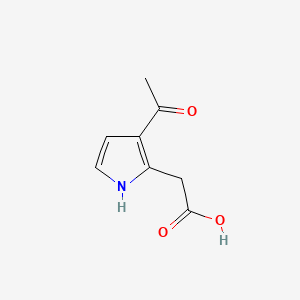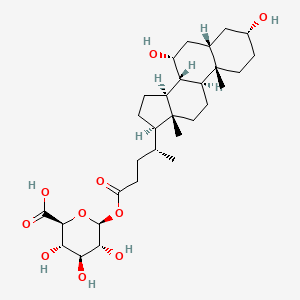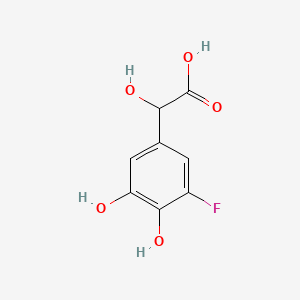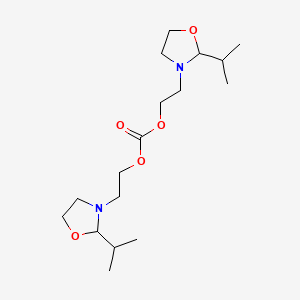
Butyl oleanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl oleanolate is a triterpenoid compound that is extracted from the leaves of the Olea europaea L. plant. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of butyl oleanolate in scientific research.
Scientific Research Applications
Antioxidant Activities : Oleanolic acid, the parent compound of Butyl oleanolate, has been studied for its antioxidant activities. It acts as a free radical scavenger and can enhance antioxidant defenses in cells. This activity is mediated through the stimulation of key antioxidant enzymes and pathways like Nrf2 and MAP kinases (Wang et al., 2010).
Inhibitory Activity on Osteoclast Formation : New oleanolic acid glycosides, closely related to Butyl oleanolate, have been isolated and found to inhibit the formation of osteoclast-like multinucleated cells, which are involved in bone resorption (Li et al., 2005).
Application in Drug Delivery Systems : Oleic acid-based heterolipids, which are related to Butyl oleanolate, have been synthesized and used in self-microemulsifying drug delivery systems for poorly soluble drugs (Kalhapure & Akamanchi, 2012).
Biodiesel Production : The enzymatic esterification of oleic acid and butanol to butyl oleate, closely related to Butyl oleanolate, demonstrates potential for biodiesel production. This process has been optimized in microreactors, suggesting a promising route for biofuel production (Hommes et al., 2019).
Production of Esters from Crude Oil : The enzymatic process of butyl ester production using crude high-oleic sunflower oil has been developed, demonstrating the utility of enzymes like Novozym 435 in producing esters like Butyl oleanolate (Séverac et al., 2011).
Biological Activities of Oleanolic Acid : Oleanolic acid, the parent compound, has a wide range of biological activities, including potential effects against dyslipidemia, diabetes, and metabolic syndrome. These activities are linked to its anti-inflammatory, hepatoprotective, gastroprotective, and anti-atherosclerotic effects (Castellano et al., 2022).
Mechanism of Action
Safety and Hazards
Butyl oleanolate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured . It is also advised to avoid letting the chemical enter drains and to prevent further spillage or leakage .
properties
IUPAC Name |
butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTIXNKVTDPSHZ-AVVVTVBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl oleanolate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


